molecular formula C16H26N4O4Si B6299782 5'-O-tert-Butyldimethylsilyl-2'-deoxyinosine CAS No. 260562-59-2

5'-O-tert-Butyldimethylsilyl-2'-deoxyinosine

Cat. No.: B6299782
CAS No.: 260562-59-2
M. Wt: 366.49 g/mol
InChI Key: GHCYFLRPIRMTTP-QJPTWQEYSA-N
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Description

5’-O-tert-Butyldimethylsilyl-2’-deoxyinosine is a synthetic derivative of inosine, a purine nucleoside.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-tert-Butyldimethylsilyl-2’-deoxyinosine typically involves the protection of the hydroxyl groups of 2’-deoxyinosine using tert-butyldimethylsilyl chloride (TBDMSCl). The reaction is usually carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether .

Industrial Production Methods

Industrial production methods for 5’-O-tert-Butyldimethylsilyl-2’-deoxyinosine are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5’-O-tert-Butyldimethylsilyl-2’-deoxyinosine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the nucleoside structure.

    Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of functionalized nucleosides .

Scientific Research Applications

5’-O-tert-Butyldimethylsilyl-2’-deoxyinosine has numerous applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving nucleoside analogs and their biological activities.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to naturally occurring nucleosides.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 5’-O-tert-Butyldimethylsilyl-2’-deoxyinosine involves its interaction with specific molecular targets and pathways. The compound can mimic the behavior of natural nucleosides, thereby influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxyinosine: The parent compound from which 5’-O-tert-Butyldimethylsilyl-2’-deoxyinosine is derived.

    5’-O-tert-Butyldimethylsilyl-2’-deoxyadenosine: Another silylated nucleoside with similar protective groups.

    5’-O-tert-Butyldimethylsilyl-2’-deoxyguanosine: A related compound with a different nucleobase.

Uniqueness

5’-O-tert-Butyldimethylsilyl-2’-deoxyinosine is unique due to its specific silyl protection, which provides stability and reactivity that are advantageous in various chemical and biological applications. Its structural modifications also allow for targeted interactions in scientific research.

Properties

IUPAC Name

9-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O4Si/c1-16(2,3)25(4,5)23-7-11-10(21)6-12(24-11)20-9-19-13-14(20)17-8-18-15(13)22/h8-12,21H,6-7H2,1-5H3,(H,17,18,22)/t10-,11+,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCYFLRPIRMTTP-QJPTWQEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=NC3=C2N=CNC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C2N=CNC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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